

Unveiling the Structure of Sodium Hypochlorite Pentahydrate: A Technical Guide

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Compound of Interest		
Compound Name:	Sodium hypochlorite pentahydrate	
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This technical guide provides an in-depth analysis of the crystal structure of **sodium hypochlorite pentahydrate** (NaOCl·5H₂O), a compound of significant interest due to its role as a stable solid source of hypochlorite. For decades, the precise atomic arrangement of this widely used disinfectant and oxidant remained elusive. This document summarizes the key crystallographic data, details the experimental methodologies employed in its characterization, and presents a logical workflow for its structural analysis.

Crystallographic Data Summary

The crystal structure of **sodium hypochlorite pentahydrate** has been a subject of investigation, with early studies providing initial insights and more recent single-crystal X-ray diffraction studies offering a definitive determination. The compound crystallizes in the orthorhombic system.[1] Key crystallographic parameters from various studies are summarized below for comparative analysis.



Parameter	Reported Value (Okada et al. Patent)[2]	Reported Value (Feher & Talpie, 1944)[3]	Single-Crystal XRD (173 K)[2]	Single-Crystal XRD (253 K)[2]
Crystal System	Tetragonal (simple lattice)	-	Orthorhombic	Orthorhombic
a (Å)	16.3 ± 0.1	7.91	16.273(3)	16.331(3)
b (Å)	5.4 ± 0.1	15.84	16.209(3)	16.321(3)
c (Å)	16.2 ± 0.1	5.28	5.34	5.34
Space Group	Pmm2, Pmmm, or P222	-	Not explicitly stated in snippet	Not explicitly stated in snippet
Z	4	-	Not explicitly stated in snippet	Not explicitly stated in snippet

Note: The data from Okada et al. and Feher & Talpie represent earlier powder X-ray diffraction and initial single-crystal studies, respectively, while the more recent single-crystal XRD data provides a more precise determination of the orthorhombic unit cell.[2][3] The number of formula units per unit cell is reported to be 4.[3]

Key Bond Lengths

A crucial aspect of the crystal structure is the geometry of the hypochlorite ion (OCI⁻). The CI-O bond length in the pentahydrate form has been determined to be:

Bond	Length (Å)
CI-O	1.686[1]

Experimental Protocols

The determination of the crystal structure of **sodium hypochlorite pentahydrate** relies on a combination of crystallographic and spectroscopic techniques.

Single-Crystal X-ray Diffraction (SC-XRD)



Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Methodology:

- Crystal Selection and Mounting: A suitable single crystal of NaOCl·5H₂O is selected from a commercial sample. Due to the material's instability and tendency to liquefy at room temperature, the crystal is rapidly transferred to a cold stream on the diffractometer.[2]
- Data Collection: High-resolution X-ray diffraction data is collected at low temperatures (e.g., 173 K and 253 K) to mitigate thermal motion and decomposition.[2] A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities are recorded.
- Structure Solution and Refinement: The collected diffraction data is processed to determine
 the unit cell parameters and space group. The atomic positions are then determined using
 direct methods or Patterson synthesis. The structural model is subsequently refined to
 achieve the best fit between the observed and calculated diffraction patterns.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a valuable technique for phase identification and for determining unit cell parameters of a crystalline solid.

Methodology:

- Sample Preparation: A finely ground powder of **sodium hypochlorite pentahydrate** is prepared. To prevent degradation, the sample may be cooled, for instance, by using a mortar and pestle cooled to approximately -100 °C.[3]
- Data Acquisition: The powdered sample is exposed to a monochromatic X-ray beam (commonly CuKα radiation).[3] The sample is rotated to ensure that all possible crystal orientations are exposed to the beam. The diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is recorded.



Data Analysis: The positions and intensities of the diffraction peaks are used to identify the
crystalline phase by comparing the pattern to a database of known materials. The peak
positions can also be used to determine the unit cell parameters of the crystal lattice. The
Rietveld method can be employed for a more detailed analysis of the powder diffraction data.
 [3]

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about molecular vibrations and can be used to confirm the presence of specific ions and study their behavior under different conditions.

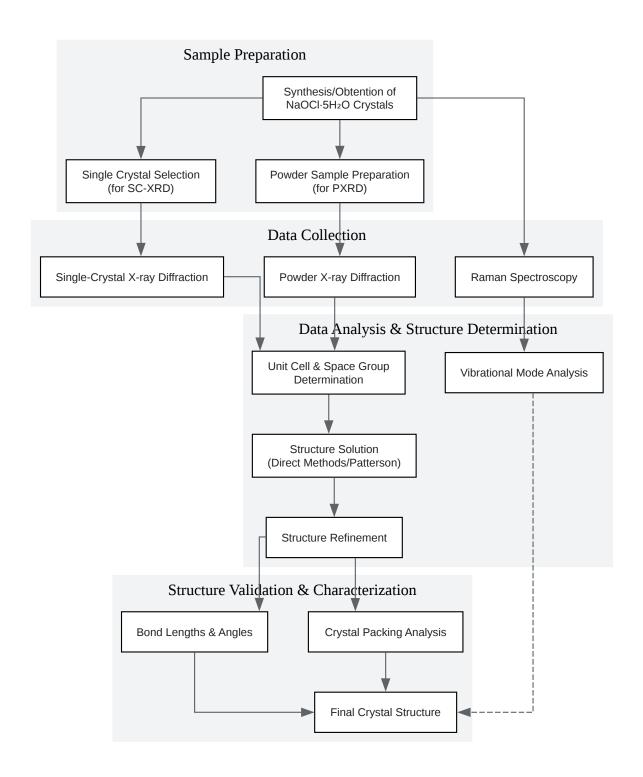
Methodology:

- Sample Preparation: A single crystal or a sample of the crystalline powder is placed on a microscope slide.
- Spectral Acquisition: A laser is focused on the sample. The scattered light is collected and passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light. The resulting Raman spectrum is a plot of intensity versus the Raman shift (typically in wavenumbers, cm⁻¹).
- Data Interpretation: The vibrational modes of the hypochlorite ion (OCI⁻) and water molecules can be identified. For instance, the stretching vibration of the hypochlorite anion is observed as a small Raman peak around 720 cm⁻¹.[4] Variable-temperature Raman spectroscopy can be employed to study changes in the crystal structure as a function of temperature.[2][5]

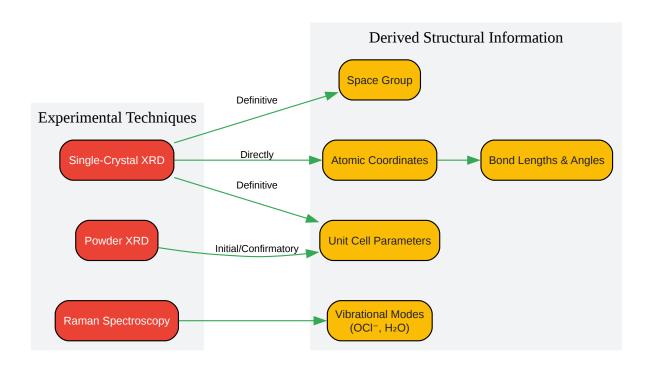
Workflow and Logical Relationships

The process of analyzing the crystal structure of **sodium hypochlorite pentahydrate** involves a series of interconnected steps, from sample preparation to final structure validation.









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